
Ethyl 6-chloro-3-formylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-chloro-3-formylhexanoate is an organic compound with a complex structure that includes an ester functional group, a formyl group, and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 6-chloro-3-formylhexanoate can be synthesized through several methods. One common approach involves the reaction of 6-chlorohexanoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid to form the ester. The formyl group can then be introduced through a formylation reaction using reagents like formic acid or formic anhydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often use catalysts to increase the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient production while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-chloro-3-formylhexanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 6-chloro-3-carboxyhexanoate.
Reduction: 6-chloro-3-hydroxyhexanoate.
Substitution: 6-amino-3-formylhexanoate (when using amines) .
Wissenschaftliche Forschungsanwendungen
Ethyl 6-chloro-3-formylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 6-chloro-3-formylhexanoate involves its reactivity with various nucleophiles and electrophiles. The formyl group can participate in nucleophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions can lead to the formation of new bonds and the modification of the compound’s structure, influencing its biological and chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 6-chlorohexanoate: Lacks the formyl group, making it less reactive in certain nucleophilic addition reactions.
Ethyl 3-formylhexanoate: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
6-chloro-3-formylhexanoic acid: Contains a carboxylic acid group instead of an ester, influencing its solubility and reactivity.
Uniqueness
Ethyl 6-chloro-3-formylhexanoate is unique due to the presence of both a formyl group and a chlorine atom, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications .
Eigenschaften
CAS-Nummer |
112496-60-3 |
|---|---|
Molekularformel |
C9H15ClO3 |
Molekulargewicht |
206.66 g/mol |
IUPAC-Name |
ethyl 6-chloro-3-formylhexanoate |
InChI |
InChI=1S/C9H15ClO3/c1-2-13-9(12)6-8(7-11)4-3-5-10/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
UFHGAVBAFLTNGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(CCCCl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B14319815.png)

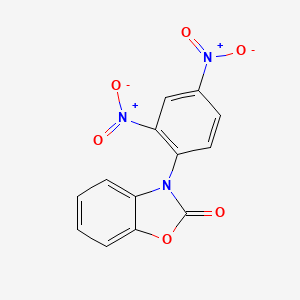
![2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14319825.png)
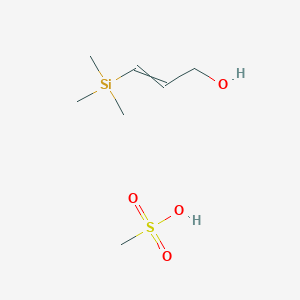
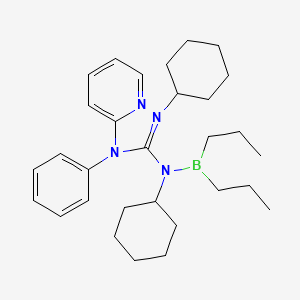
![2-[(15-Bromopentadecyl)oxy]oxane](/img/structure/B14319853.png)
![2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid](/img/structure/B14319858.png)

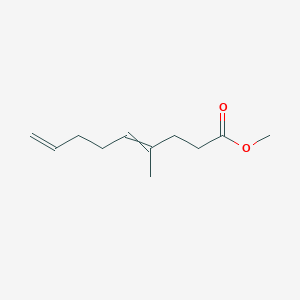
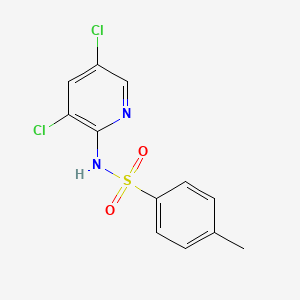
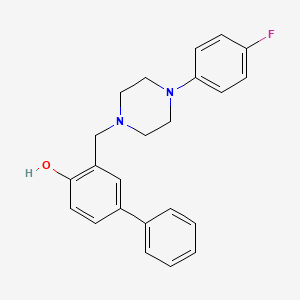
![Phosphine, bis[(2-bromophenyl)methyl]methyl-](/img/structure/B14319891.png)
